molecular formula Na2Cr2O7<br>Na2Cr2O7.2H2O<br>Cr2Na2O7 B039290 Sodium dichromate CAS No. 10588-01-9

Sodium dichromate

Cat. No. B039290
CAS RN: 10588-01-9
M. Wt: 261.97 g/mol
InChI Key: KIEOKOFEPABQKJ-UHFFFAOYSA-N
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Patent
US04698220

Procedure details

A sample of commercially available sodium dichromate dihydrate 85 percent liquor was stirred in a 1 liter flask while adding 246.5 g 96 percent H2SO4 (236.6 g 100 percent, 1.21 equiv.). External cooling was provided as needed to keep the temperature below 50° C. Antimony trioxide stock solution (6.88 g. 0.40 g 100 percent Sb2O 3 , 0.065 percent based on weight of 100 percent Na2Cr2O7 ), prepared as described in Example 1, was added along with 2 g (0.32 percent based on weight of 100 percent Na2Cr2O7 ) magnetite. Stirring was continued and octanol (12.89 g, 4.76 equiv.) was added over 30 minutes. Cooling was provided as needed to maintain the temperature between 60° and 70° C. After addition of all the octanol, the temperature was allowed to increase to 105° C. (reflux). Stirring at reflux was continued overnight, although based on CO2 release and viscosity the reduction had reached the partial and point of ca. 60 percent within the first hour. The finished paste was not carried through the synthesis cycle. The reactivity of the system toward the reducing agent and the final physical properties of the paste were sufficient confirmation that the overall paste process was the same as with reductions involving the use of CrO3 .
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
246.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Sb2O
Quantity
0.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
magnetite
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
12.89 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.O.[Cr:3]([O:7][Cr:8]([O-:11])(=[O:10])=[O:9])([O-:6])(=[O:5])=[O:4].[Na+:12].[Na+].OS(O)(=O)=O.O=[Sb]O[Sb]=O>C(O)CCCCCCC>[Cr:3]([O:7][Cr:8]([O-:11])(=[O:10])=[O:9])([O-:6])(=[O:5])=[O:4].[Na+:12].[Na+:12] |f:0.1.2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
246.5 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Sb]O[Sb]=O
Name
Sb2O
Quantity
0.4 g
Type
reactant
Smiles
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
magnetite
Quantity
2 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCCCCC)O
Step Six
Name
Quantity
12.89 g
Type
solvent
Smiles
C(CCCCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
External cooling
CUSTOM
Type
CUSTOM
Details
was provided
CUSTOM
Type
CUSTOM
Details
the temperature below 50° C
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
was provided
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature between 60° and 70° C
TEMPERATURE
Type
TEMPERATURE
Details
(reflux)
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The finished paste was not carried through the synthesis cycle

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.